Positional Isomer Differentiation: C3-Benzyloxy vs. C2-Benzyloxy Substitution Architecture
3-(Benzyloxy)propanamide (C3-substituted) differs fundamentally from its positional isomer 2-(benzyloxy)propanamide (CAS 66183-20-8, C2-substituted) in the spatial arrangement of the benzyloxy protecting group relative to the amide functionality . The C3 isomer features an ethylene spacer (―CH₂CH₂―) between the amide carbonyl and the benzyl ether oxygen, whereas the C2 isomer places the benzyloxy group directly adjacent to the amide carbon with only a methylene spacer [1]. This architectural difference produces distinct physicochemical parameters: 3-(benzyloxy)propanamide has a predicted boiling point of 355.2±25.0 °C and predicted density of 1.103±0.06 g/cm³, with a pKa of 16.19±0.40 . While direct experimental data for the 2-isomer are not consolidated in a single source, the positional variation inherently alters conformational flexibility, hydrogen-bonding capacity, and steric accessibility of the amide group during synthetic transformations.
| Evidence Dimension | Substitution position and molecular architecture |
|---|---|
| Target Compound Data | Benzyloxy group at C3 position; SMILES: C1=CC=C(C=C1)COCCC(=O)N; CAS 121489-51-8; predicted boiling point 355.2±25.0 °C; predicted density 1.103±0.06 g/cm³; pKa 16.19±0.40 |
| Comparator Or Baseline | 2-(Benzyloxy)propanamide: Benzyloxy group at C2 position; CAS 66183-20-8; identical molecular formula C₁₀H₁₃NO₂ and molecular weight 179.22 g/mol |
| Quantified Difference | Positional isomerism — distinct CAS registry numbers; C3 vs. C2 substitution yields different spatial separation between benzyl ether and amide functionalities |
| Conditions | Structural comparison based on SMILES notation and CAS registry assignment |
Why This Matters
Procurement of the correct positional isomer (C3 rather than C2) is non-negotiable for maintaining the intended spatial geometry in synthetic route design, as the two isomers are chemically distinct building blocks that cannot be interchanged without altering downstream molecular architecture.
- [1] PubChem. 2-(Benzyloxy)propanamide — Compound Summary. National Center for Biotechnology Information. View Source
